molecular formula C20H13F2N3O B2922358 N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 312749-52-3

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide

Cat. No. B2922358
CAS RN: 312749-52-3
M. Wt: 349.341
InChI Key: QEUPRMIBGIXENK-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about, “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide”, is a benzimidazole derivative with a phenyl group and a difluorobenzamide group attached.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a planar tricyclic system, which includes a benzene ring fused to an imidazole ring . The presence of the difluorobenzamide group in the specific compound you’re asking about would likely add some complexity to the structure.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the carbon atoms of the benzene ring . The specific reactions that “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide” might undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide” would depend on its specific structure. Benzimidazole derivatives are generally stable compounds. They can exhibit varying degrees of solubility in different solvents, depending on the presence and nature of substituent groups .

Scientific Research Applications

Antimicrobial Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-difluorobenzamide: has been synthesized and evaluated for its antimicrobial efficacy. It exhibits significant activity against a range of microbial strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Candida albicans , and Aspergillus niger . This suggests its potential as a novel antimicrobial agent that could be further developed to combat drug-resistant infections.

Anticancer Potential

The compound has shown promising results in inhibiting the growth of human colorectal (HCT116) cell lines, indicating its potential as an anticancer agent . Molecular docking studies have revealed that certain derivatives of this compound bind effectively to the active site of cyclin-dependent kinase-8, which is a target for treating colon cancer .

Drug Development

Imidazole derivatives, which include the core structure of Oprea1_538130 , are known for their broad range of biological activities. They are key components in the development of new drugs due to their therapeutic potential in various diseases . This compound’s structure could serve as a basis for designing new drugs with improved efficacy and safety profiles.

Molecular Docking Studies

Oprea1_538130: and its derivatives can be used in molecular docking studies to predict the interaction and binding efficacy with biological targets, such as enzymes or receptors . This is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of a wide array of novel derivatives. These derivatives can be characterized and screened for various biological activities, leading to the discovery of new therapeutic agents .

Tumor Inhibitory Activity

Research has indicated that certain palladium complexes derived from imidazole-containing compounds like Oprea1_538130 exhibit tumor inhibitory activity . This opens up avenues for the development of metal-based drugs in cancer therapy.

Cytotoxicity Studies

The compound has been used in cytotoxicity studies to evaluate its effect on different cell lines. Such studies are essential for determining the therapeutic index and safety margin of potential drug candidates .

Antimicrobial Resistance (AMR) Combat

With the rising concern of AMR, there is a need for new drugs that can overcome this challenge. Compounds like Oprea1_538130 are valuable in the search for such drugs, offering hope for effective treatments against resistant strains .

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various proteins and enzymes in the body, influencing numerous biochemical processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block certain receptors or inhibit specific enzymes, altering the normal functioning of cells.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more.

Result of Action

Imidazole derivatives are known to have various biological activities, which can result in a wide range of molecular and cellular effects . These can include anti-inflammatory, antitumor, antidiabetic, anti-allergic, and other effects.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Some benzimidazole derivatives can be toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic routes, novel derivatives, and additional biological targets .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-10-9-12(11-15(14)22)20(26)25-16-6-2-1-5-13(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUPRMIBGIXENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide

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